PCI-27483 is a potent, selective, and reversible small molecule inhibitor of human FVIIa. [] It is being investigated as a potential anti-cancer agent and for its anti-inflammatory properties. [, ] This compound inhibits the activity of FVIIa, a key enzyme in the coagulation cascade. [] PCI-27483 has been shown to inhibit tumor growth in animal models, potentially by interfering with the tissue factor (TF):FVIIa signaling pathway. [] This pathway is involved in tumor progression, angiogenesis, and inflammation. [, ]
PCI-27483 is a selective small molecule inhibitor of activated coagulation factor VII, also known as factor VIIa. It has garnered attention primarily for its potential applications in cancer therapy, particularly in cancers characterized by overexpression of tissue factor. These include pancreatic, colon, breast, and prostate cancers. The compound operates by inhibiting the tissue factor and factor VIIa complex, which plays a critical role in the coagulation cascade and tumor progression.
The chemical identifier for PCI-27483 is 871266-63-6. It is classified as an antineoplastic agent due to its potential to inhibit tumor growth through mechanisms that disrupt both coagulation processes and cancer cell signaling pathways. The compound has been studied extensively in preclinical models and clinical trials to evaluate its efficacy and safety profile in various cancer types.
The synthesis of PCI-27483 involves multiple steps that include the formation of key intermediates followed by specific reactions under controlled conditions. While exact synthetic routes are proprietary, the general approach includes optimizing conditions to ensure high yield and purity for large-scale production. The synthesis process is crucial for maintaining the compound's effectiveness and stability for research and therapeutic applications.
The molecular formula of PCI-27483 is . Its structure features a complex arrangement that allows it to interact selectively with the tissue factor and factor VIIa complex. The detailed structural data can be analyzed using various computational methods to predict its behavior in biological systems, although specific structural diagrams are not publicly disclosed.
PCI-27483 undergoes several significant chemical reactions primarily focusing on its interaction with the tissue factor and activated factor VIIa complex. It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-fos induction in cancer cells, which are critical pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis .
The mechanism of action for PCI-27483 centers on its ability to inhibit the tissue factor and activated factor VIIa complex. By blocking this interaction, PCI-27483 disrupts several downstream signaling pathways that are essential for tumor growth, including the phosphorylation of Akt and mitogen-activated protein kinase (MAPK). This disruption leads to decreased cellular proliferation and increased apoptosis in tumor cells that express high levels of tissue factor .
PCI-27483 exhibits specific physical and chemical properties that are relevant for its function as an inhibitor:
These properties are crucial for determining the appropriate formulation for therapeutic use and ensuring effective delivery to target tissues.
The primary scientific applications of PCI-27483 include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2